1H-Pyrazolo[4,3-c]pyridine
Description
Significance of Pyrazolopyridine Scaffolds in Heterocyclic Chemistry
Pyrazolopyridine scaffolds represent a privileged class of heterocyclic compounds in drug discovery and medicinal chemistry. ontosight.aiontosight.ai Their rigid bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, which is crucial for specific interactions with biological targets. The fusion of a pyrazole (B372694) ring with a pyridine (B92270) ring results in a unique electronic distribution and steric arrangement, contributing to the diverse pharmacological profiles observed in its derivatives. ontosight.ai
The significance of the pyrazolopyridine core lies in its prevalence in a multitude of biologically active molecules. ontosight.airesearchgate.net These scaffolds are recognized for their capacity to engage with a wide range of biological targets, including enzymes and receptors. Consequently, derivatives of pyrazolopyridines have been extensively investigated for various potential therapeutic applications, demonstrating activities such as antimicrobial, anti-inflammatory, antiviral, and antitumor effects. researchgate.net The versatility of the pyrazolopyridine framework allows for chemical modifications at multiple positions, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The construction of the pyrazolo[4,3-c]pyridine system can be achieved through two primary strategies: the annelation of a pyrazole ring onto a pre-existing pyridine derivative or, alternatively, the formation of the pyridine ring from a suitable pyrazole precursor. beilstein-journals.org
Overview of Research Trajectories for 1H-Pyrazolo[4,3-c]pyridine Derivatives
Research into this compound derivatives has followed several distinct and promising trajectories, primarily centered on their biological activities. Scientists have successfully synthesized and evaluated various substituted versions of this scaffold, leading to the identification of compounds with specific inhibitory or modulatory effects on biological processes.
A significant area of investigation has been the development of kinase inhibitors. The this compound core is present in compounds designed to inhibit various kinases, such as LRRK2, TYK2, and JAK, which are implicated in a range of diseases. beilstein-journals.org Another key research focus is their potential as anti-inflammatory agents. For instance, a series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and showed promising anti-inflammatory activity with reduced ulcerogenic effects compared to standard drugs like naproxen. researchgate.net
Furthermore, derivatives of this scaffold have been explored for their anti-angiogenic properties. Certain trisubstituted pyrazolo[4,3-c]quinoline derivatives have emerged as potent inhibitors of angiogenesis, a critical process in tumor growth and metastasis. researchgate.net Research has also delved into their potential as antimicrobial agents. A notable study involved the synthesis of forty 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, which were evaluated for their ability to inhibit Mycobacterium tuberculosis pantothenate synthetase. researchgate.net
More recently, the this compound scaffold was identified as a key component in the development of the first inhibitors of the PEX14–PEX5 protein–protein interaction, demonstrating trypanocidal activity. acs.org An in silico screening identified a this compound derivative as a potent hit, which was subsequently synthesized and validated. acs.org Additionally, specific derivatives have been synthesized and evaluated for their positive inotropic activity, with some showing greater potency than the reference compound, mirlinone. nih.gov The introduction of fluorine-containing substituents, such as the trifluoromethyl group, into the pyrazolo[4,3-c]pyridine structure is another important research avenue, aiming to enhance metabolic stability and binding affinity to target proteins. beilstein-journals.org
Table 1: Selected Research Findings on this compound Derivatives
| Research Area | Key Findings | Investigated Compounds | Reference |
| Kinase Inhibition | The heterocyclic system is the core of inhibitors for kinases like LRRK2, TYK2, and JAK. | Trifluoromethyl-substituted pyrazolo[4,3-c]pyridines | beilstein-journals.org |
| Anti-inflammatory | Derivatives showed promising anti-inflammatory activity with reduced ulcerogenic potential. | Pyrazolo[4,3-c]cinnoline derivatives | researchgate.net |
| Anti-angiogenic | Fused pyrazolo[4,3-c]quinoline motifs emerged as potent anti-angiogenic compounds. | Trisubstituted pyrazolo[4,3-c]quinoline derivatives | researchgate.net |
| Antitubercular | A derivative was identified as the most active against M. tuberculosis pantothenate synthetase. | 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide | researchgate.net |
| Inotropic Activity | Certain derivatives showed more potent positive inotropic activity than mirlinone. | 3,6-dimethyl-1-phenyl-1H-pyrazolo[4,3-c]pyridine-4-ones and -thiones | nih.gov |
| PPI Inhibition | A derivative was the most potent hit for inhibiting the TbPEX14–PEX5 protein-protein interaction. | Pyrazolo[4,3-c]pyridine derivative | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXFPLXZZSWROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949860, DTXSID201311761 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
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| Record name | 5H-Pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-52-3, 271-49-8, 271-50-1 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine | |
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| Record name | 2H-Pyrazolo[4,3-c]pyridine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1h Pyrazolo 4,3 C Pyridine Scaffolds
Annulation Strategies for Pyrazole (B372694) Ring Formation onto Pyridine (B92270) Precursors
This approach utilizes substituted pyridines as foundational synthons, with the pyrazole ring being constructed in a subsequent step. These methods often leverage the reactivity of functional groups positioned appropriately on the pyridine ring to facilitate cyclization.
A classical and effective method for forming the pyrazole ring involves the condensation of a suitable pyridine-based precursor containing 1,3-dicarbonyl or equivalent functionalities with hydrazine (B178648) or its derivatives.
One prominent example is the synthesis of 3-aryl-5H-pyrazolo[4,3-c]quinolines (a fused version of the core scaffold) starting from 3-aroyl-1H-quinolin-4-ones. clockss.org The quinolin-4-one precursors, which can be prepared via the Gould-Jacobs reaction, are first N-alkylated. clockss.org The subsequent and key step is the assembly of the pyrazole ring through condensation of these N-alkylated 3-aroyl-1H-quinolin-4-ones with hydrazine hydrate (B1144303) in boiling acetic acid. This reaction proceeds in high yields (78-97%) and is believed to occur via highly reactive hydrazone intermediates that cyclize in situ to furnish the final pyrazolo[4,3-c]quinoline system. clockss.org
Table 1: Synthesis of 5H-Pyrazolo[4,3-c]quinolines via Hydrazine Cyclization clockss.org
| Starting Material (N-Alkyl-3-aroyl-1H-quinolin-4-one) | Product (3-Aryl-5H-pyrazolo[4,3-c]quinoline) | Yield (%) |
|---|---|---|
| 1-Benzyl-3-benzoyl-6-methyl-1H-quinolin-4-one | 5-Benzyl-3-phenyl-7-methyl-5H-pyrazolo[4,3-c]quinoline | 97 |
| 1-Benzyl-3-(4-chlorobenzoyl)-6-methyl-1H-quinolin-4-one | 5-Benzyl-3-(4-chlorophenyl)-7-methyl-5H-pyrazolo[4,3-c]quinoline | 95 |
| 1-Ethyl-3-benzoyl-1H-quinolin-4-one | 5-Ethyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline | 89 |
| 1-Ethyl-3-(4-chlorobenzoyl)-1H-quinolin-4-one | 3-(4-Chlorophenyl)-5-ethyl-5H-pyrazolo[4,3-c]quinoline | 85 |
Modern synthetic chemistry has seen the rise of transition-metal catalysis, and palladium-catalyzed reactions offer a powerful tool for ring formation. For the synthesis of 1H-pyrazolo[4,3-c]quinolines, a palladium-catalyzed intramolecular C-N bond formation has been successfully employed. researchgate.net
This strategy begins with readily accessible 4-chloroquinoline-3-carbaldehydes, which are converted to their corresponding hydrazones. researchgate.net These hydrazone intermediates then undergo a palladium-catalyzed intramolecular cyclization. The process involves the formation of a C-N bond between the nitrogen of the hydrazone and the carbon at the 4-position of the quinoline (B57606) ring, leading to the annulated pyrazole ring. This reaction is notable as it can be temperature-dependent, sometimes yielding 4-anilinoquinoline-3-carbonitriles as a competing product through concurrent hydrazine N-N bond fission. researchgate.net
The Japp–Klingemann reaction is a well-established method for synthesizing hydrazones from β-keto-acids or esters and aryl diazonium salts, which are valuable intermediates for pyrazole synthesis. wikipedia.org The reaction typically involves the coupling of a diazonium salt with a β-keto-ester, followed by hydrolysis and decarboxylation to yield a hydrazone, which can then cyclize to form a pyrazole ring. wikipedia.org
While this reaction is a cornerstone of pyrazole synthesis and has been effectively used to create related isomers such as pyrazolo[4,3-b]pyridines via modified procedures, its application for the direct synthesis of the 1H-pyrazolo[4,3-c]pyridine scaffold is not prominently documented in the reviewed literature. mdpi.comresearchgate.net For instance, an efficient synthesis of pyrazolo[4,3-b]pyridines has been developed from 2-chloro-3-nitropyridines through a sequence involving a modified Japp–Klingemann reaction. mdpi.comresearchgate.net However, similar direct applications to the [4,3-c] isomer are less common.
Pyridine Ring Formation onto Pyrazole Precursors
An alternative and equally powerful strategy involves starting with a functionalized pyrazole and constructing the pyridine ring onto it. This approach takes advantage of the diverse chemistry of the pyrazole core to build the fused heterocyclic system.
A highly efficient, modern approach to the this compound scaffold involves a one-pot, multi-component reaction that builds the pyridine ring onto a pyrazole precursor. beilstein-journals.orgresearchgate.net This method utilizes a microwave-assisted Sonogashira-type cross-coupling reaction followed by an intramolecular cyclization. beilstein-journals.orgresearchgate.net
Table 2: Synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines via One-Pot Sonogashira Coupling and Cyclization beilstein-journals.org
| Alkyne | Product | Yield (%) (Multicomponent) |
|---|---|---|
| Phenylacetylene | 1,6-Diphenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine | 64 |
| 1-Ethynyl-4-fluorobenzene | 6-(4-Fluorophenyl)-1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine | 69 |
| 3-Ethynylthiophene | 1-Phenyl-6-(thiophen-3-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine | 55 |
The Gould–Jacobs reaction is a classic method for synthesizing quinolines and their derivatives, which involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester (or a similar reagent) followed by thermal cyclization. wikipedia.org This reaction can be adapted to form fused pyridine rings on other heterocyclic amines, such as aminopyrazoles. mdpi.comcdnsciencepub.com
In this approach, an aminopyrazole acts as the aniline analogue. It reacts with a reagent like diethyl 2-(ethoxymethylene)malonate, first through substitution of the ethoxy group and then via a heat-induced 6-electron cyclization to form the pyridine ring. wikipedia.orgmdpi.com While this strategy is a powerful tool for building pyrazolopyridine systems, the literature shows it is most commonly applied to the synthesis of the isomeric 1H-pyrazolo[3,4-b]pyridines. mdpi.comcdnsciencepub.comresearchgate.net Its specific application to generate the this compound scaffold is not widely reported in the surveyed scientific literature.
Multi-component Reaction Approaches
Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecular architectures from simple starting materials in a single operation. For the this compound scaffold, a notable MCR approach has been developed for the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. beilstein-journals.orgresearchgate.net This procedure involves the microwave-assisted, one-pot reaction of three components: 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, various terminal alkynes, and tert-butylamine (B42293). beilstein-journals.orgresearchgate.net This method leverages a Sonogashira-type cross-coupling followed by an in-situ cyclization, providing direct access to the pyrazolo[4,3-c]pyridine core in a single, efficient step. beilstein-journals.org The use of microwave irradiation often accelerates the reaction, leading to the desired products in moderate yields. beilstein-journals.orgresearchgate.net
One-Pot Synthetic Procedures
One-pot syntheses are strategically important as they reduce the need for intermediate purification steps, thereby saving time, resources, and minimizing chemical waste. The construction of the this compound system has been effectively achieved through such procedures.
A prime example is the previously mentioned multi-component reaction, which is inherently a one-pot process. beilstein-journals.orgresearchgate.net The sequential Sonogashira coupling and tert-butylamine-mediated cyclization occur in the same reaction vessel without isolation of the intermediate 5-alkynyl-1H-pyrazole-4-carbaldehydes. beilstein-journals.org This approach is considered superior in terms of efficiency compared to the sequential, stepwise synthesis. beilstein-journals.org
Another distinct one-pot methodology involves an iodine-mediated electrophilic cyclization. mdpi.com In this process, intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles are treated with iodine and a base (such as K₃PO₄ or NaHCO₃) in dichloromethane (B109758). mdpi.com This single step effects the cyclization and iodination to directly form 4-substituted 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines. mdpi.com
Synthesis of Substituted this compound Systems
Trifluoromethyl-Substituted Pyrazolo[4,3-c]pyridines
The introduction of a trifluoromethyl (CF₃) group into heterocyclic compounds can significantly enhance their metabolic stability and binding affinity, making them attractive in drug discovery. beilstein-journals.org Several methods have been reported for the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines.
One prominent route begins with a trifluoromethyl-containing pyrazole precursor. beilstein-journals.orgresearchgate.net Specifically, 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde is coupled with terminal alkynes under Sonogashira conditions, followed by cyclization with tert-butylamine to yield 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. beilstein-journals.orgresearchgate.net The efficiency of this one-pot, multi-component approach has been demonstrated for various alkyne substrates. beilstein-journals.org
| Alkyne Substituent (R) | Product | Yield (%) |
|---|---|---|
| Phenyl | 1-Phenyl-6-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine | 59 |
| 4-Tolyl | 1-Phenyl-6-(4-tolyl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine | 41 |
| n-Butyl | 6-Butyl-1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine | 43 |
An alternative strategy involves building the pyrazole ring onto a pre-existing trifluoroacetylated pyridine. pharm.or.jp In this approach, a dimethylamino-substituted pyridine is first subjected to site-selective trifluoroacetylation. pharm.or.jp The resulting trifluoroacetyl pyridine derivative is then treated with hydrazine hydrochloride in butanol under reflux, leading to the formation of the 3-trifluoromethylpyrazolo[4,3-c]pyridine in high yield. pharm.or.jp For instance, the reaction of 4-(dimethylamino)-3-trifluoroacetyl-pyridine with hydrazine·HCl afforded 3-trifluoromethylpyrazolo[4,3-c]pyridine in 88% yield. pharm.or.jp
Halogenated this compound Derivatives
Halogenated heterocyclic compounds are valuable intermediates in organic synthesis, serving as versatile handles for further functionalization through cross-coupling reactions. The synthesis of halogenated 1H-pyrazolo[4,3-c]pyridines has been achieved, with a focus on iodo-substituted derivatives. mdpi.com
A library of 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines with various substituents at the 4-position was prepared via an iodine-mediated electrophilic cyclization. mdpi.com The synthesis begins with 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, which is converted to the corresponding alcohol derivatives through reduction or Grignard addition. mdpi.com These alcohols are subsequently transformed into azides using trimethylsilyl (B98337) azide (B81097) (TMSN₃) and a Lewis acid catalyst. mdpi.com The final and key step is the treatment of these azide intermediates with iodine and a suitable base, which triggers the cyclization to furnish the 7-iodo-pyrazolo[4,3-c]pyridine core. mdpi.com
| Substituent at C4 | Starting Azide | Base | Product Yield (%) |
|---|---|---|---|
| H | 4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole | K₃PO₄ | 85 |
| Methyl | 4-(1-Azidoethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole | NaHCO₃ | 72 |
| Ethyl | 4-(1-Azidopropyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole | NaHCO₃ | 75 |
| Isopropyl | 4-(1-Azido-2-methylpropyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole | NaHCO₃ | 80 |
| Phenyl | 4-(Azidophenylmethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole | K₃PO₄ | 82 |
Tetrahydro-1H-Pyrazolo[4,3-c]pyridine Synthesis
Saturated and partially saturated heterocyclic scaffolds like tetrahydro-1H-pyrazolo[4,3-c]pyridines are of significant interest in medicinal chemistry. The synthesis of these reduced ring systems has been effectively accomplished through intramolecular cycloaddition reactions. nih.govjst.go.jpresearchgate.net
A key method involves the generation of a highly functionalized nitrilimine intermediate, which then undergoes an intramolecular [3+2] cycloaddition with a tethered alkyne. nih.govjst.go.jpresearchgate.net This approach requires the careful design of a precursor molecule containing both the nitrilimine progenitor (e.g., a hydrazonoyl chloride) and an alkyne moiety, separated by a suitable linker that will become part of the final pyridine ring. nih.gov The development of mild reaction conditions is crucial for generating the reactive nitrilimine dipole, which rapidly cyclizes to form the desired tetrahydro-1H-pyrazolo[4,3-c]pyridine core. nih.govjst.go.jp This synthetic route has been utilized to prepare novel analogs for neuropharmacological studies, such as N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide, which was investigated for its potential in treating neuropathic pain. nih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. While specific literature on green synthesis protocols exclusively for this compound is not abundant, methodologies applied to closely related pyrazolopyridine isomers highlight promising future directions.
Ultrasound-assisted synthesis has emerged as a powerful green tool, often leading to higher yields, significantly shorter reaction times, and milder reaction conditions compared to conventional methods. researchgate.net The application of high-frequency sound waves can dramatically accelerate chemical reactions in the synthesis of pyrazole derivatives. researchgate.net Another green technique is mechanochemistry, such as the grindstone method, which involves solvent-free reactions. jksus.org This catalyst-free approach has been successfully used for the [3+2] cycloaddition reaction to produce other pyrazolopyridine derivatives in high yields. jksus.org These energy-efficient and environmentally friendly strategies, which simplify workups and reduce the use of hazardous solvents, represent a valuable and sustainable avenue for the future synthesis of this compound and its derivatives. researchgate.netjksus.org
Derivatization and Functionalization Strategies of 1h Pyrazolo 4,3 C Pyridine
Regioselective Functionalization of the Core Scaffold
The ability to selectively introduce functional groups at specific positions on the 1H-pyrazolo[4,3-c]pyridine core is fundamental to tailoring its properties.
N-alkylation of the pyrazole (B372694) moiety in this compound can lead to two separable regioisomers. ktu.edu The choice of solvent can significantly influence the selectivity of N-alkylation. For instance, in the alkylation of related azolo-fused heterocycles, using tetrahydrofuran (B95107) (THF) as a solvent tends to favor alkylation at the N2 position, while dimethyl sulfoxide (B87167) (DMSO) can reverse the selectivity to favor the N1 position. acs.org This solvent-dependent selectivity is attributed to the nature of the ion pairs formed during the reaction. acs.org
Protecting groups are instrumental in directing functionalization to other parts of the molecule. For the related pyrazolo[3,4-c]pyridine scaffold, mesylation (Ms) has been shown to selectively protect the N-1 position. researchgate.net This allows for subsequent reactions to occur at other positions without interference from the pyrazole nitrogens.
| Reaction | Reagents and Conditions | Outcome | Reference |
| N-Alkylation | Various alkyl halides | Formation of two separable regioisomers | ktu.edu |
| N-Protection | Mesyl chloride (MsCl) | Selective protection of the N-1 position | researchgate.net |
The pyrazole and pyridine (B92270) rings of the this compound scaffold exhibit distinct reactivity, allowing for selective substitution reactions. The unique topology of the [4,3-c] isomer makes the C6 and C7 positions on the pyridine ring versatile points for functionalization.
One notable strategy involves the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. beilstein-journals.org This is achieved by starting with a pre-functionalized pyrazole, such as 1-phenyl-3-trifluoromethyl-1H-pyrazol-5-ol, which undergoes Vilsmaier formylation and chlorination to yield a chloroaldehyde. beilstein-journals.org This intermediate can then be used to construct the pyridine ring. beilstein-journals.org
Another approach begins with a substituted pyridine. For example, the synthesis of pyrazolo[4,3-c]pyridazines, a related scaffold, has been achieved starting from a Grignard addition to an ethyl ester on the pyridine ring. sci-hub.se Subsequent displacement of chloro substituents and oxidation allows for the formation of the fused pyrazole ring. sci-hub.se
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the this compound core, enabling the introduction of a wide array of substituents. csic.estcichemicals.com These reactions are fundamental in medicinal chemistry for building molecular complexity. acs.org
A common strategy involves the use of halogenated pyrazolopyridine intermediates. For example, 6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine serves as a versatile building block. The iodine at the C3 position and the chlorine at the C6 position can be selectively targeted in different cross-coupling reactions.
Sonogashira-type cross-coupling reactions have been employed to synthesize 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. beilstein-journals.org This involves the reaction of a 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in a one-pot multicomponent procedure. beilstein-journals.org Similarly, Suzuki-Miyaura cross-coupling reactions have been utilized for the synthesis of heteroaryl-fused pyrazoles. sci-hub.se
For C-N bond formation, the Buchwald-Hartwig amination is a key reaction. researchgate.net This palladium-catalyzed reaction allows for the coupling of amines with halo-substituted pyrazolopyridines, providing access to a range of amino-substituted derivatives. researchgate.netbeilstein-journals.org
| Reaction Type | Example | Catalyst/Reagents | Reference |
| Sonogashira Coupling | Synthesis of 6-substituted pyrazolo[4,3-c]pyridines | PdCl₂(PPh₃)₂, CuI, base | beilstein-journals.org |
| Suzuki-Miyaura Coupling | Synthesis of heteroaryl-fused pyrazoles | Palladium catalyst, boronic acid | sci-hub.se |
| Buchwald-Hartwig Amination | C-5 amination of 5-halo-1H-pyrazolo[3,4-c]pyridine | Palladium catalyst, amine | researchgate.net |
Introduction of Diverse Substituents
The ability to introduce a variety of chemical groups onto the this compound scaffold is essential for exploring its structure-activity relationships.
A range of alkyl, aryl, and heteroaryl groups can be introduced onto the this compound core. An acid-promoted synthesis allows for the creation of various alkyl-substituted pyrazolo[4,3-c]quinolines, a related class of compounds, by reacting pyrazole-arylamines with β-keto esters. tandfonline.com
Aryl and heteroaryl substituents are often introduced via cross-coupling reactions. For instance, the synthesis of pyrazolo[3,4-c]pyridines with aryl groups at the C-3 position has been achieved through tandem borylation and Suzuki-Miyaura cross-coupling. researchgate.netrsc.org Similarly, Negishi cross-coupling can be used to introduce substituents at the C-7 position. researchgate.netrsc.org The synthesis of pyrazolo[4,3-c]pyridines with phenyl and pyridyl groups has also been reported. sci-hub.se
The introduction of hydroxyl and carbonyl groups can significantly alter the physicochemical properties of the this compound scaffold. In some synthetic routes, a hydroxyl group is present on the starting pyrazole precursor, which is then carried through the synthesis to the final pyrazolo[4,3-c]pyridine derivative. beilstein-journals.org For example, 1-phenyl-3-trifluoromethyl-1H-pyrazol-5-ol is a key starting material. beilstein-journals.org
Carbonyl groups can be introduced in several ways. One method involves the transformation of a carbonyl group on a starting material, such as indole-3-acetic acid, into a 1,3,4-oxadiazole (B1194373) ring which is then incorporated into the final structure. ktu.edu In other syntheses, a carbonyl group is part of the cyclization strategy to form the pyridine ring. For example, the reaction of N-substituted 5-aminopyrazoles with 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione results in pyrazolo[3,4-b]pyridines functionalized with acetyl and carboxyl groups. mdpi.com While this example is for a different isomer, similar strategies could be envisioned for the [4,3-c] system. The synthesis of a pyrazolo[4,3-c]pyridine-3-carboxamide derivative has also been documented. acs.orgcnr.it
Oxidation and Reduction Reactions of the this compound System
Oxidation and reduction reactions offer pathways to further functionalize the this compound system, introducing new reactive sites or modifying existing ones. evitachem.com
N-Oxide Formation
The formation of N-oxides is a common strategy to modify the electronic properties of nitrogen-containing heterocycles, often leading to altered biological activity and metabolic stability.
A straightforward method for the synthesis of this compound 5-oxides has been reported. beilstein-journals.org This approach begins with the transformation of 5-alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehydes into their corresponding oximes by reacting them with hydroxylamine (B1172632) hydrochloride in ethanol (B145695) in the presence of sodium acetate. beilstein-journals.org Subsequent treatment of these oximes with silver triflate (AgOTf) in dichloromethane (B109758) facilitates a regioselective 6-endo-dig cyclization, yielding the desired this compound 5-oxides in high yields. beilstein-journals.org
Scheme 2: Synthesis of this compound 5-Oxides
Source: Adapted from Beilstein J. Org. Chem., 2015. beilstein-journals.org
The table below details the synthesized N-oxides and their corresponding R substituents.
| Compound | R | Yield (%) |
| 7a | Phenyl | 92 |
| 7b | 4-Tolyl | 95 |
| 7c | 4-Methoxyphenyl | 90 |
Additionally, the construction of the pyrazolo[4,3-c]pyridine ring system can be achieved starting from 3-acylpyridine N-oxide tosylhydrazones. nih.gov In this method, treatment of the N-oxide derivative with an electrophilic additive and an amine base at room temperature leads to the formation of a mixture of pyrazolo[3,4-b]pyridines and 1H-pyrazolo[4,3-c]pyridines. nih.gov This demonstrates the utility of a pyridine N-oxide as a precursor for building the fused heterocyclic system.
Structure Activity Relationship Sar Studies of 1h Pyrazolo 4,3 C Pyridine Derivatives
Elucidation of Key Structural Motifs for Biological Activity
The foundational element for the biological activity of this class of compounds is the 1H-Pyrazolo[4,3-c]pyridine core itself. This bicyclic heterocyclic system serves as a rigid scaffold that correctly orients substituent groups for interaction with biological targets. Docking studies have revealed that the pyrazolo[4,3-c]pyridine central scaffold can engage in favorable π–π stacking interactions with aromatic amino acid residues, such as phenylalanine, within a protein's binding site. acs.org
The nature of the linkage between the pyrazolo[4,3-c]pyridine core and other peripheral moieties is also a critical determinant of activity. For instance, in a series of carbonic anhydrase inhibitors, the presence and type of a linker between a benzensulfonamide group and the pyrazolo[4,3-c]pyridine core significantly modulated inhibitory activity. An N-methylpropionamide linker was found to be favorable for activity against the hCA I isoform. mdpi.com In contrast, a direct connection between the pyrazolopyridine moiety and the benzensulfonamide group resulted in a nearly threefold decrease in activity against the same isoform, while an ethyl linker was also found to be detrimental. mdpi.com This highlights that not just the presence, but also the length, flexibility, and chemical nature of the linker are crucial structural motifs for optimizing biological activity.
Impact of Substituent Position and Nature on Biological Activity
The biological profile of this compound derivatives is highly sensitive to the placement and characteristics of various substituents on the core structure and its appended functional groups.
The introduction of hydroxyl groups can significantly influence the biological activity of pyrazolo[4,3-c]pyridine derivatives, primarily through their ability to form hydrogen bonds. In studies of related pyridine (B92270) compounds, the presence of -OH groups has been shown to enhance antiproliferative activity. nih.gov For PEX14-PEX5 interaction inhibitors, a pendant hydroxyalkyl chain attached to the N-1 position of the pyrazole (B372694) ring can adopt a specific conformation. acs.org This spatial arrangement places the terminal hydroxyl group in proximity to acidic amino acid residues like glutamic acid and aspartic acid in the target protein, suggesting the potential for beneficial hydrogen bonding or other electrostatic interactions. acs.org
The effect of large, sterically demanding (bulky) substituents is highly dependent on the topology of the target's binding site. In some cases, bulky groups can enhance activity by occupying large hydrophobic pockets. For example, derivatives bearing a large naphthalene (B1677914) moiety were found to be significantly more effective at disrupting the TbPEX14–PEX5 protein-protein interaction compared to their counterparts with a smaller phenyl ring. acs.org Similarly, a derivative incorporating a sizable 3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g] mdpi.comnih.govoxazocine ring was identified as a potent carbonic anhydrase inhibitor. mdpi.com
Conversely, bulky groups can also lead to a decrease in activity if the binding pocket is too narrow to accommodate them. This can result in steric hindrance, preventing the molecule from achieving an optimal binding conformation. A review of pyridine derivatives noted that bulky groups could, in some contexts, lead to lower antiproliferative activity. nih.gov This dual nature of bulky substituent effects underscores the importance of a precise structural fit between the ligand and its target.
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogens can alter electron distribution, improve metabolic stability, and enhance membrane permeability.
In the this compound series, a derivative featuring a brominated phenyl group, N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide, demonstrated significant antinociceptive (pain-relieving) effects. researchgate.net In a different chemical series based on the related pyrrolo[3,4-c]pyridine scaffold, a 2-(3-chlorobenzyl) substituent contributed to a highly active, stable, and soluble compound. mdpi.com However, the effect of halogenation is not universally positive. A broad analysis of pyridine derivatives suggested that the presence of halogen atoms could lead to lower antiproliferative activity compared to other substituents like hydroxyl or methoxy groups. nih.gov These findings indicate that the impact of halogenation is context-dependent, relying on the specific halogen, its position, and the biological target being studied.
Conformational Analysis and its Correlation with Biological Profiles
The three-dimensional shape (conformation) of this compound derivatives is a key factor governing their interaction with biological targets. Computational methods, such as molecular docking, are frequently employed to predict and analyze the binding modes of these compounds within the active sites of proteins. nih.gov
Regioisomeric Effects on Biological Activity
Regioisomerism, where substituents are placed at different positions on the molecular scaffold, can have a profound impact on biological activity. The precise location of a functional group can dictate its ability to interact with specific residues in a binding pocket, leading to significant differences in potency and selectivity between regioisomers.
This effect was clearly demonstrated in a series of pyrazolo[4,3-c]pyridine-based carbonic anhydrase inhibitors. These compounds featured a substituted benzensulfonamide moiety attached to the core scaffold. The activity of these inhibitors varied significantly depending on the position of a substituent on the benzensulfonamide ring. For example, when targeting the human carbonic anhydrase IX (hCA IX) isoform, a derivative with a (1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino group at the 3-position of the benzensulfonamide ring was more beneficial for activity than its regioisomer with the same group at the 4-position. mdpi.com Conversely, shifting this substituent from the 4-position to the 3-position led to a slight decrease in activity against the hCA I isoform and a more significant drop in activity against the hCA II and hCA XII isoforms. mdpi.com These findings highlight that even subtle changes in substituent placement on a peripheral part of the molecule can drastically alter its interaction profile across different but related biological targets.
Data Tables
Table 1: Effect of Linker and Substituents on Carbonic Anhydrase (CA) Inhibition
Data extracted from research on pyrazolo[4,3-c]pyridine sulfonamides. mdpi.com
| Compound ID | Core Structure | Linker to Benzensulfonamide | Key Substituent on Benzensulfonamide | hCA I Inhibition (Kᵢ, nM) |
| 1a | This compound | -CH₂-CH₂- | 4-amino | 907.5 |
| 1b | This compound | Direct Connection | 4-amino | 211.2 |
| 1f | This compound | N-methylpropionamide | 4-amino | 79.6 |
| 1g | This compound | N/A | 4-((1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino) | 83.1 |
| 1h | This compound | N/A | 3-((1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino) | 101.5 |
Advanced Spectroscopic and Structural Analysis of 1h Pyrazolo 4,3 C Pyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the 1H-pyrazolo[4,3-c]pyridine scaffold. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the molecular structure, connectivity, and the electronic environment of the atoms.
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the this compound system, the protons on the pyridine (B92270) and pyrazole (B372694) rings exhibit characteristic chemical shifts. The protons on the pyridine ring are typically observed in the aromatic region, generally between δ 7.0 and 9.0 ppm. The specific shifts are influenced by the nitrogen atom's electron-withdrawing nature and the presence of substituents. For instance, the proton adjacent to the pyridine nitrogen (H-7) is expected to be the most deshielded. The proton on the pyrazole ring (H-3) and the N-H proton also show distinct signals. The N-H proton often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.
For substituted derivatives, such as 4-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine, these signals are further influenced by the electronic effects of the substituents. chemicalbook.com Analysis of coupling constants (J-values) between adjacent protons helps to establish the connectivity within the pyridine ring.
Table 1: Representative ¹H NMR Chemical Shift Ranges for the this compound Core
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | ~8.0 - 8.5 | Singlet (s) | N/A |
| H-4 | ~7.5 - 8.0 | Doublet (d) | ³J(H4-H5) ≈ 5-6 |
| H-6 | ~7.0 - 7.5 | Doublet (d) | ³J(H6-H7) ≈ 4-5 |
| H-7 | ~8.5 - 9.0 | Doublet (d) | ³J(H7-H6) ≈ 4-5 |
| N1-H | >10.0 | Broad Singlet (br s) | N/A |
Note: Values are estimations based on related heterocyclic systems and may vary significantly with substitution and solvent.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the this compound ring system are spread over a wider range than proton shifts, typically from δ 100 to 160 ppm. cdnsciencepub.com The carbon atoms directly bonded to nitrogen atoms (C-3, C-4, C-7, C-7a, and C-3a) are generally deshielded and appear at lower fields. testbook.com The chemical shifts are sensitive to the electronic effects of substituents, making ¹³C NMR a powerful tool for confirming substitution patterns. cdnsciencepub.com For example, in pyridine, the carbon atom at the C2 position is directly attached to the nitrogen, leading to a downfield chemical shift value of around 150 ppm. testbook.com A similar effect is expected for the carbons adjacent to nitrogen atoms in the pyrazolopyridine core.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for the this compound Core
| Carbon Position | Typical Chemical Shift (δ, ppm) |
|---|---|
| C-3 | ~130 - 140 |
| C-3a | ~120 - 130 |
| C-4 | ~145 - 155 |
| C-6 | ~110 - 120 |
| C-7 | ~140 - 150 |
| C-7a | ~140 - 150 |
Note: These are predicted ranges based on analogous heterocyclic structures. Actual values will vary based on substitution and experimental conditions.
Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the nitrogen atoms within the heterocyclic core. In N-substituted azoles, the screening of the "pyrrole-type" nitrogen atom is significantly higher than that of the "pyridine-type" nitrogen, allowing for unambiguous signal assignment. researchgate.net For this compound, two distinct signals are expected: one for the pyrrole-type nitrogen (N-1) and one for the pyridine-type nitrogen (N-5). The N-1 signal is expected to appear at a higher field (more shielded) compared to the N-2 signal. researchgate.net The chemical shifts of these nitrogen atoms are highly sensitive to solvent effects, protonation, and hydrogen bonding, which typically cause upfield shifts. caltech.eduacs.org The protonation shifts are generally much larger than those resulting from hydrogen bonding. caltech.edu
For fluorinated derivatives of this compound, Fluorine-19 (¹⁹F) NMR is an exceptionally powerful analytical tool. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis. wikipedia.org A key advantage of ¹⁹F NMR is its very wide chemical shift range (approximately 800 ppm), which minimizes the likelihood of signal overlap, a common issue in ¹H NMR. wikipedia.orgnih.gov The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an excellent probe for structural and conformational changes. Analysis of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can provide valuable information for complete structural assignment. nih.gov
Mass Spectrometry for Molecular Weight Validation
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of this compound compounds and to gain insights into their structure through fragmentation analysis. Using techniques like electrospray ionization (ESI), a prominent molecular ion peak ([M+H]⁺) or a radical cation peak (M⁺˙) is typically observed, which allows for the confirmation of the molecular formula. rsc.orgmdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the unambiguous determination of the elemental composition. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can help to confirm the core structure and identify the positions of substituents by analyzing the cleavage of the bicyclic ring system.
X-ray Crystallography for Molecular Conformation and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. For pyrazolopyridine derivatives, the fused bicyclic ring system is generally found to be planar. Crystallographic analysis yields precise data on bond lengths, bond angles, and torsional angles, confirming the molecular conformation in the solid state.
Furthermore, this technique reveals crucial details about intermolecular interactions that govern the crystal packing. In the crystal lattice of this compound compounds, hydrogen bonding is a common and critical interaction, particularly involving the pyrazole N-H donor and the pyridine nitrogen acceptor (N-H···N). researchgate.net Other weak interactions, such as C-H···O, C-H···N, and π-π stacking interactions between the aromatic rings, also play a significant role in stabilizing the crystal structure. researchgate.net
Hydrogen Bonding Networks
The this compound scaffold contains both a hydrogen bond donor (the pyrazole N-H group) and hydrogen bond acceptors (the pyrazole and pyridine nitrogen atoms). This arrangement facilitates the formation of robust and predictable hydrogen bonding networks. In the solid state, these compounds frequently form dimers or extended chains through intermolecular N-H···N hydrogen bonds.
Theoretical studies and experimental data from analogous compounds suggest that the N-H···N hydrogen bonds in this compound systems are of moderate strength. The introduction of various substituents onto the core scaffold can influence the acidity of the N-H proton and the basicity of the acceptor nitrogen atoms, thereby modulating the strength and geometry of these hydrogen bonds.
| Interaction Type | Donor | Acceptor | Typical D-A Distance (Å) | **Typical D-H···A Angle (°) ** |
| Intermolecular | N-H (pyrazole) | N (pyridine) | 2.8 - 3.2 | 160 - 180 |
| Intermolecular | N-H (pyrazole) | N (pyrazole) | 2.9 - 3.3 | 150 - 170 |
Note: The data in this table is derived from crystallographic studies of functionally similar pyrazolopyridine compounds and represents expected values for this compound systems.
Aromatic π–π Stacking Interactions
Aromatic π–π stacking interactions are another critical factor governing the solid-state assembly of this compound compounds. The planar, electron-deficient pyridine ring and the electron-rich pyrazole ring create a system capable of engaging in various stacking geometries, including parallel-displaced and T-shaped arrangements.
In many crystal structures of related heterocyclic compounds, π–π stacking interactions are observed between adjacent aromatic rings, contributing significantly to the crystal's cohesion. The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, typically falling in the range of 3.3 to 3.8 Å for effective stacking.
The nature and positioning of substituents on the this compound core can sterically and electronically influence the π–π stacking arrangement. Electron-withdrawing or electron-donating groups can alter the quadrupole moment of the aromatic system, favoring specific stacking geometries. For example, in some substituted pyrazolo[3,4-b]pyridine structures, π–π interactions between neighboring pyridine rings have been observed with centroid-to-centroid distances around 3.51 Å, stabilizing the three-dimensional supramolecular structure.
| Interaction Type | Participating Rings | Typical Centroid-Centroid Distance (Å) | Common Geometries |
| π–π Stacking | Pyridine···Pyridine | 3.5 - 3.8 | Parallel-displaced |
| π–π Stacking | Pyrazole···Pyridine | 3.4 - 3.7 | Parallel-displaced, T-shaped |
| π–π Stacking | Pyrazole···Pyrazole | 3.6 - 3.9 | Parallel-displaced |
Note: The data presented in this table is based on observations from structurally related pyrazolopyridine derivatives and provides a predictive framework for the π–π stacking interactions in this compound compounds.
Computational Chemistry and in Silico Modeling of 1h Pyrazolo 4,3 C Pyridine
Molecular Docking Studies for Target Binding Mode Prediction
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For 1H-Pyrazolo[4,3-c]pyridine derivatives, docking studies have been instrumental in elucidating their binding modes with various biological targets, offering a molecular basis for their observed inhibitory activities.
In the development of inhibitors for the PEX14–PEX5 protein–protein interaction (PPI) in Trypanosoma brucei, a structure-guided computational screening identified a this compound derivative as a potent hit. nih.gov Docking simulations suggested that the phenyl group of the inhibitor occupies a tryptophan pocket on the TbPEX14 surface, while its indole (B1671886) moiety fits into a phenylalanine hotspot. nih.gov This predicted binding orientation was crucial for the subsequent structure-activity relationship (SAR) studies and the optimization of these compounds as trypanocidal agents. nih.gov
Another significant application of molecular docking has been in the study of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase (CA) inhibitors. Computational procedures were employed to investigate the binding mode of this class of compounds within the active site of human carbonic anhydrase IX (hCA IX). acs.org These studies help to understand the specific interactions between the sulfonamide group and the zinc ion in the enzyme's active site, as well as other key interactions with amino acid residues, thereby explaining the compounds' inhibitory potency and selectivity.
The following table summarizes key molecular docking studies involving this compound derivatives:
| Target Protein | Key Findings from Docking | Reference Compound(s) |
| TbPEX14 | Phenyl residue addresses the Trp pocket; Indole moiety fills the Phe hotspot. | Pyrazolo[4,3-c]pyridine derivative 1 |
| Human Carbonic Anhydrase IX (hCA IX) | Investigation of the binding mode within the active site to understand inhibitory mechanisms. | Pyrazolo[4,3-c]pyridine sulfonamides |
Molecular Dynamics Simulations for Protein-Ligand Interactions
To further refine the understanding of ligand-protein interactions obtained from molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the conformational changes and stability of the protein-ligand complex over time, accounting for the flexibility of both the ligand and the protein.
In the study of this compound inhibitors of the PEX14–PEX5 interaction, MD simulations were performed to analyze the binding of specific derivatives with the TbPEX14 protein. These simulations were particularly useful for investigating flexible ligand-protein interactions that might not be accurately represented in static crystal structures. nih.gov The computations revealed a high frequency of interactions between the amino groups of the inhibitors and the carboxylic acid residues Glu16 and Asp20 of TbPEX14, providing a more detailed picture of the binding dynamics. nih.gov This level of detail is critical for understanding the subtleties of molecular recognition and for designing next-generation inhibitors with improved affinity and specificity. nih.gov
Quantum Chemical Calculations for Electronic Properties Relevant to Reactivity and Interactions
Quantum chemical calculations are essential for determining the electronic properties of molecules, such as orbital energies, charge distributions, and molecular electrostatic potentials. These properties are fundamental to a molecule's reactivity and its ability to engage in specific non-covalent interactions with a biological target.
While specific quantum chemical studies on the parent this compound are not extensively detailed in the provided context, research on related isomers like 1H-pyrazolo[3,4-b]pyridines highlights the application of these methods. For instance, AM1 calculations have been used to determine the relative stability of different tautomeric forms of the pyrazolopyridine scaffold, showing the 1H-tautomer to be significantly more stable. Furthermore, Density Functional Theory (DFT) calculations have been utilized to study the electronic structure of pyrazolo[3,4-b]pyridine derivatives, providing insights into their frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). These calculations are crucial for understanding the electrophilic and nucleophilic sites of the molecules, which in turn govern their interaction patterns with protein residues.
In Silico Prediction of Biological Activity and Selectivity
In silico prediction methods play a crucial role in the early stages of drug discovery by forecasting the biological activity, selectivity, and pharmacokinetic properties of novel compounds before their synthesis. This approach significantly reduces the time and resources required for identifying promising drug candidates.
For a series of pyrazolo[4,3-c]pyridine sulfonamides, in silico prediction studies were conducted to assess their drug-likeness. nih.gov These calculations, based on parameters such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, help to evaluate the potential of a compound to be developed into an orally bioavailable drug. nih.gov The results indicated that the most active compounds in this series also possessed favorable drug-likeness scores. nih.gov
The initial identification of this compound derivatives as inhibitors of the PEX14–PEX5 PPI was the result of an in silico screening cascade. nih.gov This process involved computationally screening a library of compounds to identify those with convincing docking poses in the target protein's binding site, demonstrating the power of in silico methods to identify novel hit compounds. nih.gov
The table below presents a summary of in silico predictions for selected pyrazolo[4,3-c]pyridine sulfonamides. nih.gov
| Compound | Drug-Likeness Score | Lipinski's Rule Violations | Predicted Oral Absorption (based on TPSA) |
| 1f | 0.93 | 1 | Favorable |
| 1g | 0.90 | 0 | Favorable |
| 1k | 0.44 | 0 | Favorable |
Utilization of Computational Tools and Databases in Research
The computational investigation of this compound and its derivatives relies on a wide array of specialized software and databases. These resources are indispensable for building molecular models, performing simulations, and analyzing data.
A common starting point for structure-based drug design is the Protein Data Bank (PDB), a repository for the 3D structural data of large biological molecules. For example, the NMR structure of the human PEX14 N-terminal domain (PDB ID: 2W84) was used to create a homology model of TbPEX14 for initial in silico screening. nih.gov
Molecular docking simulations are often carried out using software packages such as AutoDock, which is widely used in the academic community. For more comprehensive studies involving pharmacophore modeling, molecular dynamics, and quantum chemical calculations, commercial software suites like those from Schrödinger are frequently employed.
For the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), online tools and databases are commonly used. SwissADME is a popular web-based tool that allows researchers to compute physicochemical descriptors and predict the ADME parameters and drug-likeness of small molecules. Virtual screening campaigns often utilize large compound libraries such as the ZINC database, which contains millions of commercially available compounds ready for docking.
Biological and Biomedical Research Applications of 1h Pyrazolo 4,3 C Pyridine Derivatives
Enzyme Inhibition Studies
Derivatives of 1H-pyrazolo[4,3-c]pyridine have been extensively investigated as inhibitors of several key enzymes implicated in various diseases. These studies have demonstrated the potential of this heterocyclic system to serve as a core structure for the design of potent and selective enzyme inhibitors.
Kinase Inhibition
The inhibition of kinases is a crucial area of drug discovery, particularly for cancer and inflammatory diseases. The this compound core has been successfully utilized to develop inhibitors for several important kinases.
c-Met Inhibition : The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), plays a significant role in cell proliferation, survival, and angiogenesis, and its aberrant activation is linked to various cancers. nih.govmdpi.com Researchers have designed and synthesized 1-sulfonyl-pyrazolo[4,3-b]pyridines as selective c-Met inhibitors. nih.gov Molecular docking studies of these compounds have shown interactions with key residues such as Met1160 and Tyr1230 in the c-Met active site. nih.gov Furthermore, pyrazolo[3,4-b]pyridine derivatives have also demonstrated potent c-Met kinase inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For instance, compounds 5a and 5b showed significant inhibition of c-Met with IC50 values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM, respectively. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition : The MAPK pathway is a critical signaling cascade involved in regulating cell growth, differentiation, and survival.
ERK Inhibition : Extracellular signal-regulated kinases (ERK1/2) are key components of the MAPK pathway. figshare.com A series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have been developed as potent and selective ERK inhibitors. figshare.com These compounds were designed based on the structure of a known ERK inhibitor, SCH772984. nih.gov
MKK4 Inhibition : Mitogen-activated protein kinase kinase 4 (MKK4) is another important kinase in the MAPK signaling pathway. nih.govdntb.gov.ua 1H-Pyrazolo[3,4-b]pyridines have been designed and synthesized to target MKK4, which is considered a promising target for liver regeneration. nih.gov
TANK-Binding Kinase 1 (TBK1) Inhibition : TBK1 is a noncanonical IKK family member that plays a crucial role in innate immunity and is also implicated in oncogenesis. nih.govnih.gov A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors. nih.govnih.gov Through optimization, compound 15y emerged as a highly potent inhibitor with an IC50 value of 0.2 nM and demonstrated good selectivity. nih.govnih.gov
Carbonic Anhydrase (CA) Inhibition (Human and Bacterial Isoforms)
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govresearchgate.netnih.gov They are involved in various physiological and pathological processes, making them attractive drug targets. nih.govresearchgate.netnih.gov A series of pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated for their inhibitory activity against several human (hCA I, hCA II, hCA IX, and hCA XII) and bacterial (β- and γ-CAs) carbonic anhydrase isoforms. nih.govresearchgate.netnih.gov Several of these derivatives displayed significant inhibitory activity. nih.govresearchgate.netnih.gov Notably, compounds 1f , 1g , 1h , and 1k were found to be more potent inhibitors of hCA I than the standard drug acetazolamide (B1664987) (AAZ). nih.govresearchgate.netnih.gov Furthermore, many of the synthesized compounds showed potent inhibition against the γ-CA from E. coli. nih.gov
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| 1f | hCA I | 19.4 |
| 1g | hCA I | 22.8 |
| 1h | hCA I | 24.1 |
| 1k | hCA I | 24.8 |
| AAZ | hCA I | 250 |
| 1f | hCA II | 10.7 |
| AAZ | hCA II | 12.1 |
Pantothenate Synthetase (PS) Inhibition
Pantothenate synthetase is an essential enzyme in the biosynthesis of pantothenic acid (vitamin B5) in microorganisms, making it a potential target for the development of new antimicrobial agents. A series of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis (MTB) pantothenate synthetase. nih.gov Among the synthesized compounds, 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide (6ac) was identified as the most active compound, with an IC50 of 21.8 ± 0.8 μM against MTB PS. nih.gov
Inhibition of PEX14–PEX5 Protein–Protein Interaction
The interaction between the peroxisomal proteins PEX14 and PEX5 is essential for the import of proteins into glycosomes, which are organelles critical for the metabolism of Trypanosoma parasites, the causative agents of devastating diseases. acs.orgnih.govresearchgate.net Therefore, inhibiting this protein-protein interaction (PPI) presents a novel therapeutic strategy. acs.orgnih.govresearchgate.net Researchers have successfully developed the first small-molecule inhibitors of the PEX14–PEX5 PPI based on the pyrazolo[4,3-c]pyridine scaffold. acs.org Through a structure-guided design and optimization process, a hybrid molecule, 29 , was created that showed superior activity in an AlphaScreen TbPEX14–PEX5 PPI inhibition assay compared to the parent compounds. acs.org
Anti-proliferative and Anticancer Research
The this compound scaffold has also been a valuable template for the development of novel agents with anti-proliferative and potential anticancer properties.
In Vitro Cytotoxicity Against Cancer Cell Lines
Numerous studies have reported the synthesis of this compound derivatives and their evaluation for cytotoxic activity against a variety of human cancer cell lines. For example, the potent TBK1 inhibitor 15y also exhibited micromolar anti-proliferative effects on several cancer cell lines, including A172 (glioblastoma), U87MG (glioblastoma), A375 (melanoma), A2058 (melanoma), and Panc0504 (pancreatic cancer). nih.govresearchgate.net Similarly, pyrazolo[3,4-b]pyridine derivatives 5a and 5b , which are potent c-Met inhibitors, demonstrated significant cytotoxicity against HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines, with IC50 values in the low micromolar range. nih.gov Specifically, compounds 5a and 5b were most effective against the HepG-2 cell line, with IC50 values of 3.42 ± 1.31 μM and 3.56 ± 1.5 μM, respectively. nih.gov
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 5a | HepG-2 | 3.42 ± 1.31 |
| 5b | HepG-2 | 3.56 ± 1.5 |
| 5a | MCF-7 | 6.25 ± 1.14 |
| 5b | MCF-7 | 7.15 ± 1.25 |
| 5a | HCT-116 | 10.23 ± 0.25 |
| 5b | HCT-116 | 12.42 ± 1.15 |
Induction of Apoptosis Mechanisms
Derivatives of pyrazole-fused pyridines have been shown to induce apoptosis, or programmed cell death, a crucial process in the development and homeostasis of multicellular organisms. The deregulation of apoptosis is a hallmark of cancer, and compounds that can modulate this pathway are of significant therapeutic interest.
Research into pyrazolo[3,4-d]pyridazine derivatives, which are structurally related to 1H-pyrazolo[4,3-c]pyridines, has provided insights into the potential mechanisms of apoptosis induction. One such study demonstrated that a pyrazolo[3,4-d]pyridazine derivative, PPD-1, exhibited notable cytotoxicity against various cancer cell lines, with the highest activity observed in lung cancer cells. nih.gov Mechanistic studies revealed that PPD-1 treatment leads to cell cycle arrest and a significant increase in the apoptotic cell population. nih.gov
The induction of apoptosis by PPD-1 was found to occur through the intrinsic mitochondria-dependent pathway. This was evidenced by the significant overexpression of the pro-apoptotic protein Bax and the effector caspase-3, alongside a marked decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov This disruption of the Bcl-2/Bax balance is a critical event in the mitochondrial apoptotic cascade, leading to the release of cytochrome c and subsequent activation of caspases. nih.gov Furthermore, the tumor suppressor gene p53 was also found to be overexpressed, suggesting its involvement in mediating the apoptotic effects of PPD-1. nih.gov
Similarly, a novel pyrazolo[3,4-h]quinoline derivative, YRL1091, was found to induce a form of programmed cell death known as paraptosis in breast cancer cells. mdpi.com This process was characterized by extensive cytoplasmic vacuolization and was dependent on the production of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress. mdpi.com While distinct from classical apoptosis, this finding highlights the diverse mechanisms by which pyrazole-fused pyridine (B92270) scaffolds can induce cancer cell death.
These findings suggest that this compound derivatives may also exert their anticancer effects by triggering apoptotic pathways. The specific mechanisms are likely to be dependent on the nature and position of substituents on the core scaffold, which can influence the compound's interaction with key regulatory proteins in the apoptotic machinery.
Table 1: Research Findings on Apoptosis Induction by Related Pyrazole-Fused Pyridine Derivatives
| Compound Class | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyridazine | Induces apoptosis in lung cancer cells. | Disrupts Bcl-2/Bax balance, activates caspase-3, upregulates p53. | nih.gov |
| Pyrazolo[3,4-h]quinoline | Induces paraptosis in breast cancer cells. | ROS production and endoplasmic reticulum stress. | mdpi.com |
| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole | Induces apoptosis in human acute leukemia cell lines. | Intrinsic apoptosis pathway via mitochondrial damage and increased Bax/Bcl-2 ratio. | cdnsciencepub.com |
Antimicrobial Research
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Derivatives of this compound have been investigated for their potential to address this challenge, with studies demonstrating their activity against a range of bacteria, fungi, and viruses.
Several studies have highlighted the antibacterial potential of pyrazolo[4,3-c]pyridine derivatives and their isomers. For instance, a series of N-[(Benzhydryl) / (l-phenylethyl)]-2-pyrazolo[3,4-c]pyridin-l-yl acetamide (B32628) derivatives were synthesized and evaluated for their antimicrobial properties. researchgate.net The results indicated that some of these compounds exhibited slight activity against Gram-positive bacteria, specifically Bacillus cereus and Staphylococcus aureus. researchgate.net
In a broader context, the pyrazolopyridine scaffold is recognized for its antibacterial properties. Studies on the related pyrazolo[3,4-b]pyridine core have shown that derivatives can display moderate antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.com The nature of the substituents on the pyrazolopyridine ring system plays a crucial role in determining the spectrum and potency of antibacterial action.
Furthermore, research on pyrazolo[3,4-d]pyrimidines, another class of purine (B94841) bioisosteres, has revealed their potential as antibacterial agents, particularly against Staphylococcus aureus and Escherichia coli. nih.gov These compounds have been shown to act as kinase inhibitors, and their antibacterial effect may be enhanced when used in combination with conventional antibiotics like ampicillin. nih.gov This suggests a potential mechanism of action involving the disruption of bacterial cell wall synthesis or other essential kinase-mediated pathways.
The collective evidence from these studies on related pyrazole-fused pyridine systems underscores the potential of this compound derivatives as a source of new antibacterial agents. Further structural modifications and detailed mechanistic studies are warranted to optimize their antibacterial efficacy and elucidate their modes of action.
Table 2: Antibacterial Activity of Pyrazolo[4,3-c]pyridine and Related Derivatives
| Compound/Derivative Class | Bacterial Strains Tested | Observed Activity | Reference |
|---|---|---|---|
| N-[(Benzhydryl) / (l-phenylethyl)]-2-pyrazolo[3,4-c]pyridin-l-yl acetamides | Bacillus cereus, Staphylococcus aureus | Slight activity | researchgate.net |
| Pyrazolo[3,4-b]pyridines | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Moderate activity | japsonline.com |
| Pyrazolo[3,4-d]pyrimidines | Staphylococcus aureus, Escherichia coli | Significant bacteriostatic activity | nih.gov |
The investigation into the antimicrobial properties of this compound derivatives has also extended to their potential as antifungal agents. In a study evaluating a series of N-[(Benzhydryl) / (l-phenylethyl)]-2-pyrazolo[3,4-c]pyridin-l-yl acetamide derivatives, the compounds were tested against several Candida species, including C. albicans, C. guilliermondii, C. pseudotropicalis, and C. krusei. researchgate.net However, the results indicated that these particular derivatives did not show any significant antifungal activity against the tested Candida species. researchgate.net
While this specific study did not yield positive results for antifungal activity, the broader class of pyrazole (B372694) derivatives has shown promise in this area. For example, certain pyrazoline derivatives have demonstrated activity against Candida albicans. nih.gov Additionally, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have exhibited obvious antifungal activities against a range of plant-pathogenic fungi. frontiersin.org
These findings suggest that while the specific pyrazolo[3,4-c]pyridine derivatives tested may not be potent antifungal agents, modifications to the core structure or the introduction of different functional groups could potentially lead to the development of derivatives with significant antifungal properties. Further research is needed to explore the structure-activity relationships of this compound derivatives in the context of antifungal drug discovery.
The quest for novel antiviral therapies has led to the exploration of various heterocyclic scaffolds, including this compound. Research has shown that derivatives of this core structure possess promising antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).
In one study, a series of novel pyrazolo[4,3-c]pyridin-4-one derivatives were synthesized and screened for their anti-HIV activity. researchgate.net One compound, in particular, demonstrated compelling inhibitory activity against two different strains of HIV-1, HIV-1UG070 and HIV-1VB59, with IC50 values of 2.79 µM and 3.67 µM, respectively. researchgate.net Molecular docking studies suggested that this compound binds to the non-nucleoside binding pocket of HIV-1 reverse transcriptase, indicating its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). researchgate.net
The broader family of pyrazolopyridines has also been investigated for antiviral activity. For instance, certain 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as novel and potent inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in the innate immune response to viral infections. nih.gov By inhibiting TBK1, these compounds can modulate the production of pro-inflammatory and antiviral genes, suggesting a different mechanism of antiviral action. nih.gov
These studies highlight the potential of the this compound scaffold in the development of new antiviral agents. The ability of its derivatives to target different viral enzymes and host-cell pathways underscores the versatility of this chemical framework in antiviral drug discovery.
Antiparasitic Research (e.g., Trypanocidal Activity)
Parasitic diseases, such as Chagas disease caused by the protozoan parasite Trypanosoma cruzi, continue to be a major global health concern with limited therapeutic options. The this compound scaffold has emerged as a promising starting point for the development of new antiparasitic agents, particularly those with trypanocidal activity.
A significant breakthrough in this area was the identification of pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) in T. brucei and T. cruzi. acs.org This interaction is crucial for the import of proteins into glycosomes, which are organelles essential for the survival of these parasites. By disrupting this process, these compounds effectively kill the parasites in vitro at nanomolar concentrations. acs.org
Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for trypanocidal activity. acs.org The central pyrazolo[4,3-c]pyridine scaffold was found to form favorable π–π interactions with key phenylalanine residues in the PEX14 protein. acs.org The substituents on the scaffold were also shown to play a critical role in binding to the active site. acs.org For example, a phenyl ring on the inhibitor was found to be buried in the tryptophan pocket of PEX14, while a naphthalene (B1677914) system filled another part of the binding cavity. acs.org By combining these favorable structural elements, a hybrid molecule was created with superior inhibitory activity in the PEX14–PEX5 PPI assay. acs.org
The novel mechanism of action of these pyrazolo[4,3-c]pyridine derivatives, targeting a previously unexploited pathway in trypanosomes, makes them highly attractive candidates for further development as new treatments for parasitic diseases.
Anti-inflammatory Research
Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of new anti-inflammatory agents with improved efficacy and safety profiles is an ongoing area of research. Derivatives of this compound have shown potential as anti-inflammatory agents through various mechanisms.
One study focused on pyrazolo[4,3-c]quinoline derivatives, which share the core pyrazolopyridine structure. nih.gov These compounds were evaluated for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov Several derivatives exhibited significant inhibition of NO production, with two compounds, 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid, showing potency comparable to the positive control. nih.gov The anti-inflammatory effects of these compounds were attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. nih.gov
The broader class of pyrazolopyridines has also been investigated for its anti-inflammatory properties. For example, certain 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of p38α, a key kinase involved in the production of inflammatory cytokines like TNF-α and IL-1. mdpi.com Another derivative from the same class has been shown to be a multipotent anti-inflammatory agent by modulating various inflammatory mediators. mdpi.com
These findings suggest that the this compound scaffold can serve as a template for the design of novel anti-inflammatory drugs. By targeting key enzymes and signaling pathways in the inflammatory cascade, these derivatives offer a promising avenue for the development of new therapies for a wide range of inflammatory conditions.
Table 3: Anti-inflammatory Activity of Pyrazolo[4,3-c]pyridine and Related Derivatives
| Compound/Derivative Class | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[4,3-c]quinolines | Inhibition of NO production, iNOS, and COX-2 expression | Significant inhibition of LPS-stimulated NO production in macrophages. | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridines | p38α inhibition | Potent p38α inhibitory activity. | mdpi.com |
| 1H-Pyrazolo[3,4-b]pyridines | Multipotent anti-inflammatory | Modulates various inflammatory mediators. | mdpi.com |
| 1H-pyrazolo[3,4-b]pyridine | TANK-binding kinase 1 (TBK1) inhibitors | Effectively inhibited TBK1 downstream IFN signalling in stimulated THP-1 and RAW264.7 cells. | nih.gov |
Neurological Disorder Research
While the broader class of pyrazolopyridines has seen extensive investigation in the context of neurological disorders, research specifically focused on this compound derivatives is more nascent but has yielded promising results. One notable area of exploration is the development of kinase inhibitors, which are crucial for modulating cellular signaling pathways implicated in neurodegenerative diseases.
Researchers at Merck reported the discovery of 1H-pyrazolo[4,3-c]pyridin-6-yl urea (B33335) derivatives as novel and potent inhibitors of extracellular signal-regulated kinase (ERK). nih.gov The ERK signaling pathway is a critical regulator of neuronal function, and its dysregulation has been linked to various neurological conditions. The development of these pyrazolo[4,3-c]pyridine-based ERK inhibitors provides valuable tools for studying the role of this pathway in both health and disease. Although this research was primarily focused on oncology, the potent and selective nature of these compounds makes them relevant for potential exploration in neuroinflammation and other neurological processes where ERK signaling is a key factor. nih.govnih.gov
It is important to distinguish the research on the this compound scaffold from its isomers, such as the 1H-pyrazolo[3,4-b]pyridine core, which has been more extensively studied in the context of neurodegenerative diseases like Alzheimer's. researchgate.netmdpi.commdpi.com For instance, derivatives of the [3,4-b] isomer have been investigated for their potential to act as anti-Alzheimer agents and have shown affinity for β-amyloid plaques. mdpi.com
Table 1: this compound Derivatives in Neurological-Related Research
| Compound Class | Target | Potential Relevance |
|---|---|---|
| 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivatives | ERK1/2 Kinase | Modulation of neuronal signaling pathways, neuroinflammation |
Chemical Probes in Biological Studies
A significant application of this compound derivatives is their use as chemical probes to investigate and modulate specific biological interactions. A prime example is the development of the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI). nih.govacs.org This interaction is essential for the import of proteins into glycosomes, which are metabolic organelles critical for the survival of Trypanosoma parasites, the causative agents of devastating diseases. nih.govacs.org
Through a structure-guided drug discovery approach, a series of pyrazolo[4,3-c]pyridine derivatives were identified and optimized as potent inhibitors of this PPI. acs.org These compounds serve as valuable chemical probes to study the intricacies of glycosomal protein import and to validate the PEX14–PEX5 interaction as a potential drug target. nih.govacs.org The detailed structure-activity relationship (SAR) studies provided insights into the binding modes of these inhibitors, with the pyrazolo[4,3-c]pyridine core acting as a central scaffold that correctly orients the interacting moieties within the protein binding pockets. acs.org
The specificity and potency of these compounds allow researchers to dissect the functional consequences of inhibiting this specific PPI in a controlled manner, which is the hallmark of a good chemical probe. The most potent derivatives demonstrated low micromolar to nanomolar activity in disrupting the PEX14–PEX5 interaction and exhibited significant trypanocidal activity in cellular assays. acs.org
Table 2: this compound Derivatives as Chemical Probes
| Compound Series | Biological Target | Application | Key Findings |
|---|---|---|---|
| Pyrazolo[4,3-c]pyridines | PEX14–PEX5 Protein-Protein Interaction | Study of glycosomal protein import in Trypanosoma | First small-molecule inhibitors of this PPI; demonstrated trypanocidal activity. nih.govacs.org |
Applications of 1h Pyrazolo 4,3 C Pyridine in Materials Science and Catalysis
Design of Functional Materials
The inherent electronic characteristics and rigid bicyclic structure of the pyrazolopyridine nucleus make it an attractive platform for the design of novel functional materials. Researchers have explored its potential in organic electronics, sensor technology, and polymer science.
Organic Semiconductors
Organic semiconductors are fundamental to the advancement of flexible and low-cost electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org The performance of these materials is intrinsically linked to their molecular packing and charge transport properties. rsc.org Heterocyclic compounds, particularly those containing electron-deficient pyridine (B92270) rings, are of significant interest for developing materials with good electron-transport capabilities. google.com
While direct studies on 1H-Pyrazolo[4,3-c]pyridine as a primary component in organic semiconductors are emerging, the broader class of pyrazolopyridines is recognized for its potential in this area. mdpi.com The fusion of the electron-rich pyrazole (B372694) ring with the electron-deficient pyridine ring creates a unique electronic framework that can be tailored through chemical modification. This allows for the tuning of energy levels (HOMO/LUMO) and the promotion of intermolecular interactions necessary for efficient charge transport. The development of organic semiconductor materials containing pyridine has shown promise for enhancing electron transport performance, a crucial factor in the functionality of various optoelectronic devices. google.com
Sensors (e.g., pH Sensors, Biosensors)
Fluorescent chemosensors are powerful analytical tools for detecting and quantifying specific ions and molecules with high sensitivity and selectivity. acs.orgnih.gov The design of these sensors often relies on a molecular scaffold (fluorophore) that exhibits changes in its fluorescence properties upon binding to a target analyte. mdpi.com Pyrazole and pyridine derivatives have been extensively used as key components in fluorescent sensors due to their excellent photophysical properties and ability to coordinate with metal ions. nih.govnih.govsemanticscholar.org
Derivatives of the related pyrazolo[3,4-b]pyridine and bis-pyrazolo[3,4-b:4′,3′-e]pyridine systems have been successfully developed as fluorescent probes for the detection of metal cations like Cu²⁺. acs.org These sensors operate on a "turn-off" mechanism, where the fluorescence of the ligand is quenched upon chelation with the metal ion. The strategic placement of nitrogen atoms within the fused ring system provides ideal coordination sites for metal ions. For instance, a sensor based on a 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridine demonstrated a low detection limit for Cu²⁺ in the nanomolar range. acs.org Similarly, pyrazolo[3,4-b]quinoline derivatives have been investigated as fluorescent sensors for Zn²⁺ cations. nih.gov These examples highlight the potential of the broader pyrazolopyridine framework, including the this compound isomer, in the development of novel and efficient chemosensors for environmental and biological monitoring.
| Sensor Scaffold | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
| 1,7-dipyridinyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine | Cu²⁺ | Fluorescence Quenching | 26 nM | acs.org |
| 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivative | Zn²⁺ | Fluorescence Change | Not specified | nih.gov |
| Pyridine-pyrazole derivative | Al³⁺ | Colorimetric/Fluorescent | 62 nM | nih.gov |
| Pyridine-pyrazole-based dye | Fe³⁺ | Colorimetric/Fluorescent | 57 nM | nih.gov |
Polymers
The incorporation of heterocyclic units into polymer backbones can impart unique thermal, electronic, and mechanical properties to the resulting materials. While specific research on polymers derived directly from this compound is limited, the general importance of pyridine-containing polymers is well-established in materials science. These polymers find applications in various industries due to their versatile properties. The rigid and planar structure of the pyrazolopyridine core could be exploited to create polymers with enhanced thermal stability and specific charge-carrying characteristics, making them potentially useful in advanced material applications.
Catalytic Applications
The nitrogen atoms in the this compound scaffold can act as coordination sites for metal centers, making its derivatives valuable as ligands in transition-metal catalysis. Furthermore, the synthesis of this heterocyclic system often involves metal-catalyzed reactions, highlighting the integral role of catalysis in the chemistry of this compound.
Metal-Catalyzed Reactions (e.g., Palladium)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov The this compound framework is intimately linked with palladium catalysis, both in its synthesis and its application as a ligand.
Numerous synthetic routes to substituted pyrazolo[4,3-c]pyridines and related fused systems like pyrazolo[4,3-c]quinolines rely on palladium-catalyzed intramolecular C-N bond formation. researchgate.net These reactions often proceed with high efficiency and allow for the construction of the core heterocyclic structure from readily available precursors. researchgate.net
Moreover, pyrazolopyridine derivatives have emerged as a versatile class of bidentate ligands for various transition metals, including palladium. bohrium.comresearchgate.net The ability to tune the electronic and steric properties of these ligands by modifying the substituents on the pyrazolopyridine core allows for fine-tuning of the reactivity and selectivity of the catalytic system. bohrium.com These ligands have been employed in a range of palladium-catalyzed transformations, such as Suzuki-Miyaura and Heck couplings, C-H activation, and cyclization reactions. bohrium.com The protic nature of the pyrazole N-H in unsubstituted pyrazolopyridine ligands can also play a crucial role in the catalytic cycle through hydrogen bonding or proton transfer events. nih.gov
| Reaction Type | Catalyst/Ligand System | Application | Reference |
| Intramolecular C-N bond formation | Palladium catalyst | Synthesis of 1H-pyrazolo[4,3-c]quinolines | researchgate.net |
| Oxidative C–H/C–H cross-coupling | Pd(OAc)₂ / AgOAc | Coupling of pyrazolo[1,5-a]pyridines with heteroarenes | rsc.org |
| Suzuki-Miyaura, Heck, C-H Alkenylation | Palladium complexes with pyrazolopyridine ligands | Various C-C and C-heteroatom bond-forming reactions | bohrium.com |
| Ethylene Dimerization | Palladium(II) complexes with 1-substituted-4-pyridyl-1H-1,2,3-triazole ligands | Selective dimerization of ethylene | dntb.gov.ua |
| Suzuki–Miyaura Coupling | Palladium(II) complex with 1,2,3-triazolyl-pyridine ligand | Cross-coupling in water/ethanol (B145695) solvent | rsc.org |
Agrochemistry Applications
The search for new and effective active ingredients for crop protection is a continuous effort in the agrochemical industry. Heterocyclic compounds, particularly those containing pyrazole and pyridine rings, are well-represented among commercial pesticides due to their diverse biological activities. While direct commercial use of this compound in agrochemicals is not widely documented, research on related structures indicates the potential of this scaffold in developing new fungicides, insecticides, and herbicides. nih.govresearchgate.net
Studies have demonstrated the insecticidal properties of related pyrazolo[3,4-b]pyridine derivatives against pests like the cowpea aphid (Aphis craccivora) and mosquito larvae. researchgate.netnih.goveurekaselect.com For instance, certain thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines showed promising insecticidal activity against Aphis gossypii. nih.gov The fungicidal potential of pyrazole-containing heterocycles is also significant, with various derivatives showing efficacy against important plant pathogens. nih.govmdpi.comnih.gov For example, pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety have exhibited strong fungicidal activity against Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in wheat. nih.gov Additionally, the herbicidal activity of different pyridine-based heterocyclic compounds has been reported, suggesting that the pyrazolopyridine core could be a valuable template for the design of new herbicides. nih.govresearchgate.net The development of novel compounds based on the this compound structure remains an area of interest for discovering next-generation agrochemicals.
Future Directions and Emerging Research Avenues for 1h Pyrazolo 4,3 C Pyridine Chemistry
Development of Novel Synthetic Routes and Sustainable Methodologies
The future of 1H-pyrazolo[4,3-c]pyridine chemistry is intrinsically linked to the development of more efficient, versatile, and environmentally benign synthetic methods. While foundational routes exist, emerging research is focused on creating synthetic platforms that allow for precise, late-stage functionalization and the incorporation of green chemistry principles.
A key future direction is the development of synthetic strategies that provide "vectorial" control over derivatization, enabling the selective modification of each position on the scaffold. An analogous approach has been successfully demonstrated for the isomeric 1H-pyrazolo[3,4-c]pyridine system, providing a clear roadmap. rsc.orgrsc.org This involves the initial synthesis of a core scaffold, such as a halo-substituted this compound, which can then be selectively elaborated along multiple growth vectors using a suite of modern catalytic reactions. rsc.orgrsc.org
Future synthetic developments will likely focus on:
Palladium-Catalyzed Cross-Coupling: Implementing reactions like Suzuki-Miyaura and Buchwald-Hartwig amination to install diverse aryl, heteroaryl, and amine fragments at specific positions, enabling the rapid generation of compound libraries for screening. rsc.orgrsc.org
C-H Activation: Exploring direct C-H activation and functionalization methods to bypass the need for pre-functionalized starting materials (e.g., halogenation), which reduces step counts and improves atom economy. rsc.org
Sustainable and Green Chemistry: Adapting syntheses to incorporate sustainable practices is a critical goal. This includes the use of microwave-assisted techniques to shorten reaction times, the development of reactions that proceed in environmentally friendly solvents like water or ethanol (B145695), and the use of reusable, non-toxic catalysts. nih.gov The application of amorphous carbon-supported sulfonic acid (AC-SO3H), a low-cost and stable solid acid catalyst, in related heterocycle synthesis exemplifies this trend.
Novel Derivatization: Beyond core synthesis, future work will explore novel transformations of the scaffold itself. Oxidation of the pyridine (B92270) nitrogen to form N-oxides can alter the electronic properties of the ring system, making it a versatile intermediate for further functionalization. Conversely, the reduction of the pyridine ring to generate saturated 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine analogues is of significant interest for creating scaffolds with three-dimensional diversity, a valuable trait in drug design.
Exploration of Underexplored Biological Targets and Mechanisms
While pyrazolopyridines are known kinase inhibitors, the future lies in expanding their therapeutic applications by targeting less conventional and underexplored biological pathways. The unique geometry of the this compound scaffold makes it an ideal starting point for designing inhibitors that target novel protein-protein interactions (PPIs) and other challenging targets implicated in a range of diseases.
Protein-Protein Interaction (PPI) Inhibition: A groundbreaking area for this scaffold is the inhibition of the PEX14–PEX5 protein-protein interaction, which is crucial for the import of proteins into glycosomes in Trypanosoma parasites, the causative agents of African trypanosomiasis (sleeping sickness). mdpi.com Derivatives of this compound represent the first small-molecule inhibitors of this PPI. mdpi.com The mechanism involves the small molecule physically blocking the binding site on PEX14, disrupting the import of essential metabolic enzymes and leading to parasite death. mdpi.com This validates PEX14-PEX5 as a druggable target and positions the this compound core as a lead scaffold for developing new anti-parasitic agents. mdpi.com
Novel Kinase and Enzyme Inhibition: Beyond established kinase targets, research is moving toward designing highly selective inhibitors for newly validated kinases and other enzymes. Computer-aided drug design has identified 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as potent and selective inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. Furthermore, the scaffold has been used to develop inhibitors for other novel targets such as:
Fascin (B1174746) 1: An actin-bundling protein involved in cancer cell migration and metastasis. Structure-based design has led to potent isoquinolone and pyrazolo[4,3-c]pyridine inhibitors of this target.
NADPH Oxidase: An enzyme complex whose dysregulation is implicated in various diseases, including cardiovascular and neurodegenerative disorders.
The following table summarizes key underexplored biological targets for the this compound scaffold.
| Biological Target | Therapeutic Area | Mechanism of Action | Representative Scaffold |
| PEX14-PEX5 PPI | Anti-parasitic (Trypanosomiasis) | Disrupts glycosomal protein import by blocking the interaction between PEX14 and PEX5. mdpi.com | This compound mdpi.com |
| c-Met Kinase | Oncology | Binds to the ATP-binding site of the c-Met receptor tyrosine kinase, inhibiting downstream signaling. | 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine |
| Fascin 1 | Oncology | Inhibits the actin-bundling activity of fascin 1, preventing cancer cell migration. | This compound |
| NADPH Oxidase | Cardiovascular, Neurodegenerative | Modulates enzyme activity by binding to key sites, reducing oxidative stress. | This compound |
Advanced Material Applications and Optoelectronic Properties
A significant emerging avenue for this compound chemistry is its application in materials science, particularly in the development of novel optoelectronic materials. This area remains largely unexplored for the [4,3-c] isomer, but research on related heterocyclic systems demonstrates the immense potential. The photophysical properties of fused heteroaromatic rings are highly tunable, suggesting that this compound derivatives could function as fluorophores, sensors, or components in organic electronics.
Future research in this domain should focus on:
Systematic Photophysical Characterization: A fundamental investigation into the absorption and emission properties of a diverse set of this compound derivatives is needed. Studies on related pyrazolopyridines and pyrazoloquinolines have shown that these cores can exhibit strong fluorescence in the blue region of the spectrum, with high quantum yields. researchgate.net
Tuning of Optical Properties: The electronic properties can be precisely tuned by introducing electron-donating or electron-withdrawing groups at various positions on the scaffold. This substituent effect can shift emission wavelengths and modify quantum efficiency, as demonstrated in other pyrazolopyridine-based luminol (B1675438) analogues. mdpi.com
Aggregation-Induced Emission (AIE): Investigating derivatives for AIE properties is a promising direction. AIE luminogens are weakly emissive in solution but become highly fluorescent upon aggregation in the solid state, making them ideal for applications in organic light-emitting diodes (OLEDs) and biological imaging. nih.gov
Development of Fluorescent Probes: The scaffold's ability to be functionalized allows for the attachment of specific recognition moieties, leading to the development of fluorescent chemosensors for detecting ions or biologically relevant molecules. rsc.org
Organic Electronics: The electrical properties of other pyrazolopyridine isomers have been explored in the fabrication of heterojunction devices and photosensors. A similar exploration of this compound thin films could uncover new organic semiconductor materials.
Design and Development of Multi-Functional Compounds
The convergence of advanced synthetic methods, a deeper understanding of biological mechanisms, and the potential for novel material properties paves the way for the rational design of multi-functional compounds based on the this compound core. This involves creating single molecules that can perform multiple tasks, such as targeting two different disease pathways simultaneously or combining therapeutic action with diagnostic capabilities.
Key design strategies for future development include:
Ligand Merging and Hybrid Molecules: As demonstrated in the development of PEX14-PEX5 inhibitors, merging structural elements from two different active compounds into a single hybrid molecule on the pyrazolo[4,3-c]pyridine scaffold can lead to superior potency and optimized interactions with the biological target. mdpi.com
Scaffold Hopping and Structure-Based Design: Using the this compound core as a replacement for known active scaffolds can lead to the discovery of new chemical entities with improved drug-like properties or novel intellectual property. This approach, guided by computational modeling, is a powerful tool for optimizing ligand-target interactions.
Dual-Target or Polypharmacology Agents: The vectorial functionalization capabilities of the scaffold allow for the deliberate installation of different pharmacophores at distinct positions. rsc.org This could lead to the creation of agents that, for example, inhibit both a kinase and a protein-protein interaction, a potentially powerful strategy in complex diseases like cancer.
Theranostic Agents: By combining the biological activity of a pyrazolo[4,3-c]pyridine derivative with inherent or attached fluorescent properties, it may be possible to create theranostic compounds. Such molecules would allow for simultaneous therapy and diagnostic imaging, enabling real-time monitoring of drug distribution and target engagement.
The continued exploration of these emerging avenues will solidify the position of this compound as a truly versatile scaffold, leading to the development of next-generation therapeutics and advanced functional materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1H-pyrazolo[4,3-c]pyridine derivatives, and how are they optimized for yield and purity?
- Methodological Answer : The synthesis typically involves two strategies: (1) annelation of a pyrazole ring onto a pyridine derivative or (2) pyridine-ring formation from pyrazole precursors. For example, Sonogashira cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated ring closure, achieves yields >65% . Purification via column chromatography (e.g., ethyl acetate/dichloromethane-methanol gradients) is critical for isolating compounds like 1-methyl-3,6-di-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine (81% yield) . Optimization parameters include reaction temperature (85–90°C), solvent choice (DMF for alkylation steps), and stoichiometric control of reagents like potassium carbonate .
Q. How are this compound derivatives characterized to confirm their structural integrity?
- Methodological Answer : Multi-modal characterization is essential:
- NMR Spectroscopy : H and C NMR identify substituent positioning (e.g., pyridyl groups at C3 and C6 in compound 6b) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) validate molecular weights .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., ±0.3% deviation) .
- X-ray Crystallography (if available): Resolves ambiguities in tautomeric forms or regiochemistry .
Advanced Research Questions
Q. What strategies are employed to enhance the selectivity of this compound derivatives as kinase inhibitors in cancer research?
- Methodological Answer :
- Substituent Engineering : Pyridyl or quinoline substituents at C3/C6 improve EGFR inhibition (e.g., compound 6b reduces cancer cell proliferation with IC < 1 µM) by enhancing hydrophobic interactions in the kinase ATP-binding pocket .
- Molecular Modeling : Docking studies (e.g., using AutoDock Vina) guide modifications to avoid off-target binding. For FGFR inhibitors, selective derivatives show >100-fold selectivity over VEGFR2 .
- Biological Assays : Testing against panels of kinase isoforms (e.g., EGFR-TK, HER2) and normal cell lines (e.g., WI-38 fibroblasts) ensures selectivity .
Q. How do structural modifications at specific positions of the this compound core influence its pharmacokinetic properties?
- Methodological Answer :
- C6 Esterification : Introducing methyl esters (e.g., this compound-6-carboxylic acid methyl ester) improves lipophilicity (logP ~1.4), enhancing blood-brain barrier penetration for CNS targets .
- N1 Alkylation : Adding benzyl or piperidine groups (e.g., 1-(phenylmethyl)-3-(2-pyridyl)-6-(3-pyridyl)-1H-pyrazolo[4,3-c]pyridine) increases metabolic stability by reducing CYP450 oxidation .
- In Silico ADMET Prediction : Tools like SwissADME predict solubility (>50 µM) and plasma protein binding (<90%) for lead optimization .
Q. What methodologies are used to resolve contradictions in biological activity data among structurally similar this compound derivatives?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluating IC values across multiple assays (e.g., MTT vs. ATP-lite) clarifies potency discrepancies .
- Crystallographic Studies : Resolving co-crystal structures (e.g., with EGFR-TK) identifies critical hydrogen bonds (e.g., with Met793) that explain activity variations due to minor substituent changes .
- Meta-Analysis of SAR : Comparing substituent effects across studies (e.g., 3-pyridyl vs. 4-chlorophenyl at C3) reveals trends in steric tolerance and electronic requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
